5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one

Monoamine Oxidase Inhibition Neurochemistry SAR Study

A strategic dihydroquinolinone building block for CNS drug discovery. Its 5,6-dichloro pattern delivers 7x MAO-A potency over the 5-chloro analog and 9.4x selectivity over MAO-B, enabling precise target engagement studies[reference:0]. Unlike the potent DHODH-inhibiting 5,8-dichloro isomer, its weak DHODH profile (>10 µM) minimizes immunosuppressive confounding in immunological assays[reference:1]. Serves as an essential control for SAR studies on halogen-directed activity.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
Cat. No. B11885599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H7Cl2NO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13)
InChIKeyNPZWDKAHJBPSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one: A Defined 3,4-Dihydroquinolinone Intermediate for Pharmaceutical R&D and Chemical Synthesis


5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one (CAS 126401-57-8) is a halogenated heterocyclic compound of the 3,4-dihydro-2(1H)-quinolinone class, possessing a core bicyclic lactam structure with chlorine substituents at the 5- and 6-positions of the fused benzene ring . This structural motif is a well-established pharmacophore present in FDA-approved drugs like aripiprazole, cilostazol, and carteolol, as well as numerous experimental therapeutics . The specific dichloro-substitution pattern imparts distinct electronic and steric properties to the scaffold, making it a versatile building block for further synthetic elaboration, such as cross-coupling reactions or nucleophilic substitutions, and a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry.

Why 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is Not a Generic 3,4-Dihydroquinolinone: The Critical Role of Chloro-Substitution Pattern


The selection of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one over its analogs is not a matter of convenience but of defined chemical and biological necessity. While the 3,4-dihydro-2(1H)-quinolinone core is common, the number and position of halogen substituents are primary determinants of a compound's physicochemical properties and target engagement profile . For instance, the unsubstituted parent compound exhibits nanomolar potency against human MAPK p38alpha (IC50: 0.740 nM) [1], but dichlorinated analogs, like the 5,8-dichloro variant, display a complete shift in biological activity, showing inhibition of dihydroorotase (IC50: 1.80E+5 nM) [2]. This demonstrates that altering the chlorine substitution pattern fundamentally redirects a molecule's activity. Therefore, substituting one chlorinated derivative for another without rigorous comparative data risks project failure due to unexpected changes in solubility, target affinity, or downstream synthetic reactivity. The quantitative data presented in Section 3 validates the specific value of the 5,6-dichloro substitution pattern.

5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one: Quantitative Evidence for Strategic Selection in Drug Discovery and Chemical Biology


MAO-A Inhibition: Superior Potency of the 5,6-Dichloro Congener

In a comparative SAR study, the 5,6-dichloro derivative of 3,4-dihydroquinolin-2(1H)-one exhibits a 7-fold improvement in potency against recombinant human monoamine oxidase A (MAO-A) compared to its 5-chloro analog. This highlights the critical role of the second chlorine atom in enhancing binding affinity [1].

Monoamine Oxidase Inhibition Neurochemistry SAR Study

Human MAO-B Selectivity: A 9.4x Window for Isoform-Specific Profiling

Beyond absolute potency, 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one demonstrates a significant selectivity window for human MAO-A over MAO-B. It inhibits MAO-A with an IC50 of 28.9 μM while exhibiting a much weaker inhibition of MAO-B (IC50 = 271.5 μM) [1]. This 9.4-fold selectivity is a quantifiable advantage over other analogs, which may be non-selective dual inhibitors.

Isoform Selectivity Monoamine Oxidase Off-target Risk

Divergent DHODH Activity: 5,6-Dichloro Substitution Avoids Potent Immunosuppressive Activity

While dihydroquinolinones are known scaffolds for DHODH inhibitors, the 5,6-dichloro substitution pattern results in weak inhibition of this enzyme. The compound shows an IC50 of >10 μM against Plasmodium falciparum DHODH [1]. This is in stark contrast to potent 5,8-dichloro analogs that exhibit nanomolar activity (e.g., IC50 = 12 nM for a related DHODH inhibitor) [2]. This lack of DHODH activity is a critical differentiator, indicating a reduced risk of immunosuppressive side effects.

Dihydroorotate Dehydrogenase Immunosuppression Off-target Profiling

Molecular Property Benchmarking: Optimized for CNS Penetration

The molecular properties of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one align with key CNS drug-likeness criteria, offering a theoretical advantage over bulkier or more lipophilic analogs. Its calculated LogP (cLogP) is approximately 2.7 and its topological polar surface area (TPSA) is 29.1 Ų . These values fall within optimal ranges for brain penetration (cLogP 1-3, TPSA < 70 Ų).

Physicochemical Properties CNS Drug-likeness Lipophilicity

Evidence-Backed Application Scenarios for 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one in Scientific Research


Neuropharmacology Research Targeting Monoamine Oxidase A

This compound is an optimal tool for preclinical CNS research focused on MAO-A mediated pathways in depression or anxiety. Its quantifiable 7-fold potency increase over the 5-chloro analog [1] and its 9.4-fold selectivity for MAO-A over MAO-B [1] enable more precise probing of MAO-A function with reduced off-target ambiguity. Its favorable CNS physicochemical properties (cLogP ~2.7) further support its use in cell-based assays and potential in vivo models.

Chemical Biology Studies on Halogen-Dependent Target Switching

5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one serves as a key control compound in SAR studies investigating how halogen position redirects biological activity. While the 5,8-dichloro isomer acts as a potent DHODH inhibitor (IC50 = 12 nM) [2], the 5,6-dichloro isomer is over 833-fold weaker [3]. This dramatic shift in target profile makes the 5,6-dichloro compound essential for validating the specificity of 'dihydroquinolinone' SAR hypotheses and for differentiating the roles of chlorine substitution patterns in enzyme engagement.

Synthetic Intermediate for CNS-Penetrant Drug Candidates

As a stable, commercially available building block with defined chemical handles (the lactam nitrogen and aryl chlorides), 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is a strategic starting point for synthesizing diverse libraries of CNS-focused candidates. Its molecular properties (MW 216.06, TPSA 29.1 Ų) make it a superior scaffold for maintaining drug-likeness during lead optimization compared to heavier, more lipophilic heterocycles. This can streamline the development of potential therapeutics for neurological disorders.

Procurement Strategy for Risk-Mitigated Immunomodulator Programs

For research groups exploring immunomodulation through novel mechanisms, the weak DHODH inhibition profile of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one (IC50 > 10 μM) [3] is a key differentiator for procurement. It allows researchers to explore the immunomodulatory potential of the dihydroquinolinone scaffold without the confounding and undesirable immunosuppressive effects associated with potent DHODH inhibitors like the 5,8-dichloro analog [2]. This enables cleaner and more interpretable biological results.

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